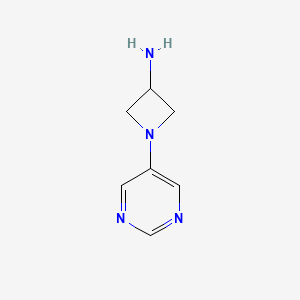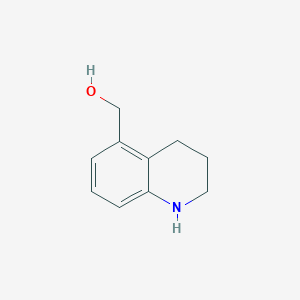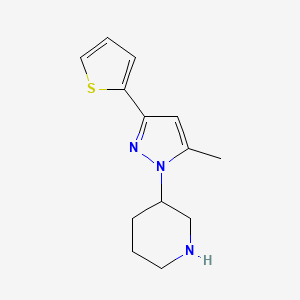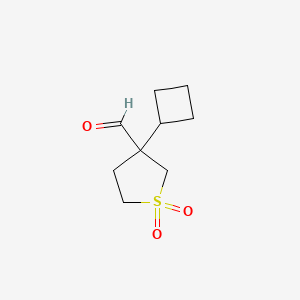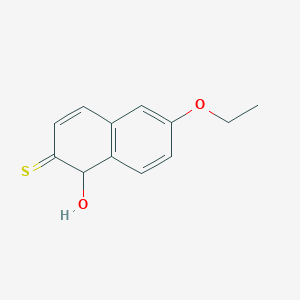
6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione is an organic compound belonging to the naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione typically involves the following steps:
Ethoxylation: Introduction of an ethoxy group to the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Thionation: Conversion of a carbonyl group to a thione group.
Industrial Production Methods
Industrial production methods may involve:
Catalytic processes: Using catalysts to enhance reaction rates and yields.
Batch or continuous flow reactors: Depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the ethoxy or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted naphthalenes: From substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxynaphthalene-2(1H)-thione: Lacks the ethoxy group.
6-Methoxy-1-hydroxynaphthalene-2(1H)-thione: Has a methoxy group instead of an ethoxy group.
Uniqueness
- The presence of the ethoxy group in 6-Ethoxy-1-hydroxynaphthalene-2(1H)-thione may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-ethoxy-1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C12H12O2S/c1-2-14-9-4-5-10-8(7-9)3-6-11(15)12(10)13/h3-7,12-13H,2H2,1H3 |
InChI Key |
YNMYDKFEWBFCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(=S)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


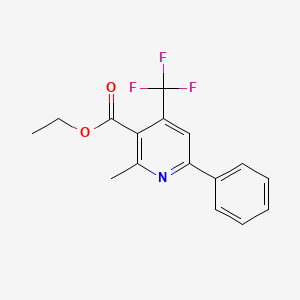
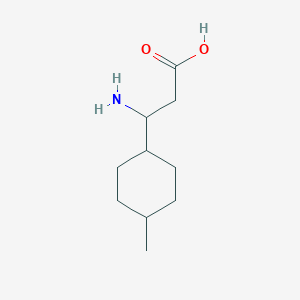
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylethyl)-](/img/structure/B13341540.png)
![2-[3-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one](/img/structure/B13341546.png)

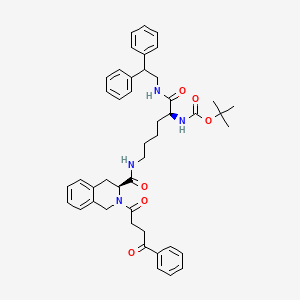
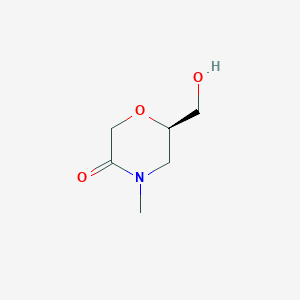
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
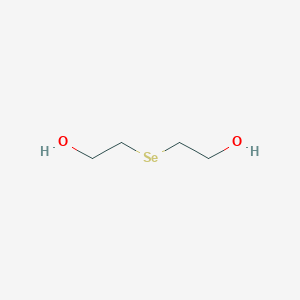
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
